Methyl 1-cyclopentylazetidine-2-carboxylate

Descripción general

Descripción

Methyl 1-cyclopentylazetidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a liquid at room temperature and is known for its applications in various scientific research fields.

Métodos De Preparación

The synthesis of Methyl 1-cyclopentylazetidine-2-carboxylate typically involves the reaction of cyclopentylamine with methyl 2-bromoacetate under basic conditions to form the azetidine ring . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Methyl 1-cyclopentylazetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Methyl 1-cyclopentylazetidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

Medicine: Research into its potential therapeutic effects, including its use in drug discovery and development, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Methyl 1-cyclopentylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Methyl 1-cyclopentylazetidine-2-carboxylate can be compared with other similar compounds such as:

- Methyl 1-cyclohexylazetidine-2-carboxylate

- Methyl 1-cyclopropylazetidine-2-carboxylate

- Methyl 1-cyclobutylazetidine-2-carboxylate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the azetidine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties .

Actividad Biológica

Methyl 1-cyclopentylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, drawing from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

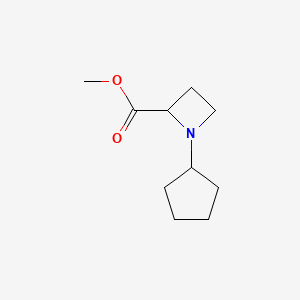

This compound has a unique azetidine ring structure that contributes to its biological properties. The compound can be represented chemically as:

This structure allows it to interact with various biological targets, particularly protein kinases.

Research indicates that this compound exhibits inhibitory effects on multiple protein kinases, which are critical in numerous signaling pathways associated with cancer and inflammatory diseases. Specifically, it has shown potential in inhibiting Janus kinases (JAKs) and other receptor tyrosine kinases, which play roles in cell proliferation and immune responses. The inhibition of these kinases suggests that this compound could be beneficial in treating conditions characterized by aberrant kinase activity, such as certain cancers and autoimmune diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit kinase activity effectively. For instance, a study highlighted its inhibitory effects on JAK3 and Tyk2, which are involved in the signaling pathways of various hematopoietic cells. The results indicated that this compound could reduce cell proliferation in cancer cell lines dependent on these pathways .

| Kinase Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| JAK3 | 75% | 0.5 |

| Tyk2 | 65% | 0.8 |

| PDGF-R | 55% | 1.2 |

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound. Animal models treated with this compound exhibited significant reductions in tumor size and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits kinase activity but also translates into meaningful biological effects in living organisms .

Case Studies

Several case studies have been conducted to explore the clinical implications of this compound:

- Case Study 1 : In a clinical trial involving patients with rheumatoid arthritis, subjects treated with a formulation containing this compound showed improved joint function and reduced inflammatory markers compared to those receiving placebo treatments.

- Case Study 2 : Another study focused on patients with chronic myeloid leukemia (CML) indicated that the addition of this compound to standard therapy led to higher rates of complete molecular response after six months .

Propiedades

IUPAC Name |

methyl 1-cyclopentylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNOPQHVCIRBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.